(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane CAS number
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane CAS number
An In-depth Technical Guide to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Topic: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane CAS Number: 233772-37-7
Introduction
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral amine derived from the naturally occurring amino acid, (S)-valine. Its structure features a bulky diphenylmethyl group and an isopropyl group attached to a stereogenic center, making it a highly effective and widely utilized chiral auxiliary in asymmetric synthesis.[1] In modern synthetic organic chemistry, achieving high levels of stereocontrol is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereoisomeric form.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and core applications of this invaluable synthetic tool, grounded in the principles of stereochemical control.
The primary function of a chiral auxiliary is to be temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, inducing a high degree of diastereoselectivity. The auxiliary's inherent chirality creates a sterically and electronically biased environment, forcing reagents to approach the reactive center from a specific trajectory. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and economical.[1] (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane excels in this role due to its rigid conformational structure and the significant steric hindrance provided by its diphenylmethyl moiety.
Physicochemical and Structural Properties
The precise stereochemical and physical properties of a chiral auxiliary are critical to its function. The data presented below have been consolidated from reliable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 233772-37-7 | [2] |
| Molecular Formula | C₁₇H₂₁N | |
| Molecular Weight | 239.36 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 73-76 °C | |
| Optical Rotation | [α]₂₀/D −6.5° (c = 1 in chloroform) | |
| SMILES | CC(C)C(c1ccccc1)c2ccccc2 | |
| InChI Key | KJRIVAFIKUXDBL-KRWDZBQOSA-N |
Synthesis of the Chiral Auxiliary
The most logical and prevalent synthetic route to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane begins with (S)-valine, a readily available and inexpensive chiral starting material from the "chiral pool." The synthesis leverages a Grignard reaction, where the carboxyl group of a protected valine derivative is converted into the diphenylmethyl carbinol moiety.
The general workflow involves two key transformations:
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Reduction of the Carboxylic Acid: The carboxylic acid of (S)-valine is first reduced to the corresponding primary alcohol, (S)-valinol. This is a standard transformation often accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Addition of Phenyl Groups: The amino group of (S)-valinol is typically protected before reacting the hydroxyl group. A more direct approach, however, involves the reaction of an (S)-valine ester with an excess of a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr). Two equivalents of the Grignard reagent add to the ester carbonyl to form the tertiary alcohol, and a third equivalent may be consumed by the amine proton if it is not protected.
Below is a diagram illustrating a plausible synthetic pathway from (S)-valine methyl ester.
Caption: Synthetic workflow for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Experimental Protocol: Synthesis from (S)-Valinol
This protocol describes a robust method starting from (S)-valinol, which can be prepared by the reduction of (S)-valine.
Step 1: Oxidation of (S)-Valinol to (S)-2-Amino-3-methylbutanal
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Rationale: The alcohol must be converted to an aldehyde to allow for the addition of the first phenyl group via a Grignard reaction. A mild oxidation (e.g., Swern or Dess-Martin) is chosen to prevent over-oxidation and racemization.
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Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM to the flask.
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After 15 minutes, add a solution of (S)-valinol (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -65 °C.
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Stir the resulting mixture for 30 minutes at -78 °C.
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Add triethylamine (5.0 eq.) dropwise, stir for another 30 minutes, and then allow the reaction to warm to room temperature.
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Quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude aldehyde is used immediately in the next step.
Step 2: Grignard Addition of Phenylmagnesium Bromide
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Rationale: The first phenyl group is introduced via nucleophilic addition to the aldehyde.
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In a separate flame-dried flask under an inert atmosphere, dissolve the crude (S)-2-amino-3-methylbutanal in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C.
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Add phenylmagnesium bromide (1.1 eq., 3.0 M solution in diethyl ether) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.
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Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Step 3: Second Phenyl Addition via Oxidation and Grignard Reaction
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Rationale: The resulting secondary alcohol is oxidized to a ketone, which then undergoes a second Grignard addition to install the final phenyl group and create the tertiary carbinol structure.
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Oxidize the secondary amino alcohol from the previous step to the corresponding ketone using a suitable oxidizing agent (e.g., PCC or a Swern oxidation).
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After purification, dissolve the resulting aminoketone in anhydrous THF under an inert atmosphere.
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Cool to 0 °C and add phenylmagnesium bromide (1.1 eq.) dropwise.
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Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in Step 2.
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Purify the final product, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, by column chromatography or recrystallization to yield a white crystalline solid.
Core Application: Stereoselective Alkylation
A primary application of this auxiliary is to direct the asymmetric alkylation of carbonyl compounds. The process typically involves converting the auxiliary into a chiral imine or enamine with the substrate, which then undergoes diastereoselective alkylation. The bulky diphenylmethyl group effectively shields one face of the reactive enolate intermediate.
Caption: Mechanism of stereocontrol in an asymmetric alkylation reaction.
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone
This protocol details the use of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane to achieve the enantioselective α-alkylation of cyclohexanone.
Step 1: Formation of the Chiral Imine
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In a round-bottom flask fitted with a Dean-Stark apparatus, combine (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (1.0 eq.), cyclohexanone (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
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Reflux the mixture for 12-18 hours, collecting the water generated in the Dean-Stark trap.
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Once the reaction is complete (monitored by the cessation of water collection), cool the solution and remove the toluene under reduced pressure to yield the crude chiral imine, which is used without further purification.
Step 2: Diastereoselective Alkylation
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Rationale: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the imine, forming a chiral metalloenamine. The bulky auxiliary directs the incoming electrophile to the opposite face.
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Prepare a solution of LDA by adding n-butyllithium (1.05 eq.) to diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
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Add the crude imine from Step 1 in anhydrous THF to the LDA solution at -78 °C.
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Allow the solution to warm to 0 °C and stir for 2 hours to ensure complete formation of the metalloenamine.
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Cool the solution back down to -78 °C.
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Add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise.
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Stir the reaction at this temperature for 2-4 hours, then allow it to warm slowly to room temperature overnight.
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Quench the reaction with water and extract the product with diethyl ether. Dry the organic phase over anhydrous MgSO₄ and concentrate.
Step 3: Hydrolysis and Recovery of the Auxiliary
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Rationale: The final step is to cleave the auxiliary to release the optically active product and recover the auxiliary for reuse. Mild acidic hydrolysis is typically effective.
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Dissolve the crude alkylated imine from Step 2 in a mixture of THF and 2 M aqueous HCl.
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Stir the mixture vigorously at room temperature for 4-6 hours until TLC analysis shows complete hydrolysis of the imine.
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Neutralize the solution by adding a saturated aqueous solution of NaHCO₃.
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Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
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The combined organic layers contain the chiral alkylated cyclohexanone. This can be purified by column chromatography to determine the yield and enantiomeric excess (via chiral GC or HPLC).
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The aqueous layer can be made basic with NaOH and extracted with ether to recover the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary.
Conclusion
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane stands as a powerful and reliable chiral auxiliary for asymmetric synthesis. Its derivation from the inexpensive chiral pool amino acid (S)-valine, combined with its rigid structure and significant steric directing ability, makes it a valuable tool for constructing stereochemically complex molecules. The protocols and mechanistic insights provided in this guide demonstrate its practical utility in controlling the formation of new stereocenters, a fundamental challenge in modern drug discovery and development. Proper application of this reagent, following well-designed experimental procedures, can significantly streamline the synthesis of enantiomerically pure compounds.
References
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Wikipedia. Chiral auxiliary. Available at: [Link]
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Itsuno, S., et al. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2039-2050. Available at: [Link]
